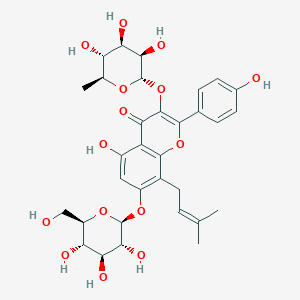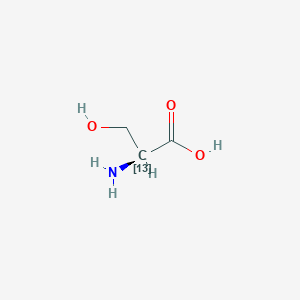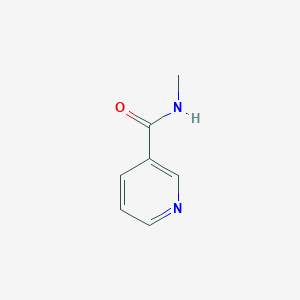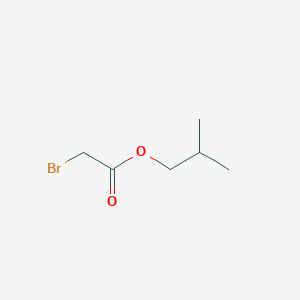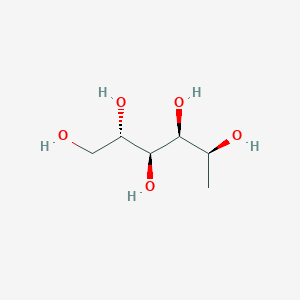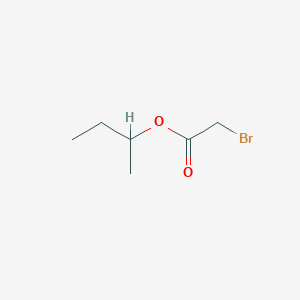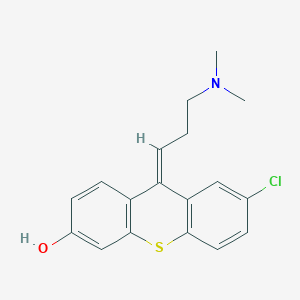![molecular formula C14H24N4O2S2 B110010 4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical CAS No. 123557-49-3](/img/structure/B110010.png)
4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The '4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical', commonly known as DTBN, is a stable free radical compound that has been widely used in scientific research. The compound is a member of the nitroxide family and is known for its ability to act as a spin label for proteins, lipids, and nucleic acids. DTBN is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Mecanismo De Acción
DTBN acts as a spin label by covalently attaching to a specific site on a protein, lipid, or nucleic acid. The compound contains a stable free radical that can be detected using electron paramagnetic resonance (EPR) spectroscopy. The EPR spectrum of DTBN provides information about the local environment of the spin label, including the distance between the spin label and other molecules.
Biochemical and Physiological Effects:
DTBN has no known biochemical or physiological effects on living organisms. The compound is stable and does not react with other molecules in biological systems. DTBN is a non-toxic compound that can be safely used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTBN has several advantages as a spin label for biological molecules. The compound is stable and can be easily synthesized in a laboratory setting. DTBN is also non-toxic and does not interfere with biological processes. However, DTBN has some limitations in laboratory experiments. The compound can only be used to study molecules that have a specific site for spin labeling. DTBN also requires specialized equipment, such as an EPR spectrometer, for detection.
Direcciones Futuras
DTBN has several potential future directions for scientific research. The compound can be used to study the structure and dynamics of biological membranes in more detail. DTBN can also be used to study protein-protein interactions in complex biological systems, such as cells and tissues. The development of new methods for DTBN synthesis and spin labeling can also lead to new applications of the compound in various fields of research.
Métodos De Síntesis
DTBN can be synthesized using various methods, including the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with 1,2-dithiolane-3-one followed by oxidation with hydrogen peroxide. Another method involves the reaction of TEMPO with 1,2-dithiolane-3-thione followed by oxidation with hydrogen peroxide. The synthesis of DTBN is a straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DTBN has been extensively used in scientific research as a spin label for proteins, lipids, and nucleic acids. The compound is used to study protein-protein interactions, protein-lipid interactions, and protein-nucleic acid interactions. DTBN is also used to study the structure and dynamics of biological membranes. The compound has been used in various fields of research, including biochemistry, pharmacology, and materials science.
Propiedades
InChI |
InChI=1S/C14H24N4O2S2/c1-11(2)9(15-13(5,6)17(11)19)21-22-10-12(3,4)18(20)14(7,8)16-10/h1-8H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVVJYHWMWJAJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC(N1[O])(C)C)SSC2=NC(N(C2(C)C)[O])(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)
